molecular formula C20H15ClFN3O B128778 4-(4-(4-Fluorophenyl)-5-(pyridin-4-YL)-1H-imidazol-2-YL)phenol hydrochloride CAS No. 350228-36-3

4-(4-(4-Fluorophenyl)-5-(pyridin-4-YL)-1H-imidazol-2-YL)phenol hydrochloride

Cat. No.: B128778
CAS No.: 350228-36-3
M. Wt: 367.8 g/mol
InChI Key: XOQSUTIMRLPFPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SB 202190 is a potent, selective, and cell-permeable inhibitor of p38 MAP kinases, inhibiting p38α (SAPK2A, MAPK14) and p38β (SAPK2B, MAPK11) with IC50 values of 50 and 100 nM, respectively. When tested at 10 μM, SB 202190 has negligible effects on a range of other kinases, including other MAP kinases such as ERK and JNK. It directly binds to the ATP binding pocket of p38 MAP kinases. SB 202190 has been used to elucidate the roles of p38 MAP kinases in inflammatory cytokine expression, nicotine-induced receptor expression, and HIV-mediated depressive disorder.

Properties

IUPAC Name

4-[4-(4-fluorophenyl)-5-pyridin-4-yl-1H-imidazol-2-yl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O.ClH/c21-16-5-1-13(2-6-16)18-19(14-9-11-22-12-10-14)24-20(23-18)15-3-7-17(25)8-4-15;/h1-12,25H,(H,23,24);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQSUTIMRLPFPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00423553
Record name SB 202190 Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350228-36-3
Record name SB 202190 Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-(4-Fluorophenyl)-5-(pyridin-4-YL)-1H-imidazol-2-YL)phenol hydrochloride
Reactant of Route 2
4-(4-(4-Fluorophenyl)-5-(pyridin-4-YL)-1H-imidazol-2-YL)phenol hydrochloride
Reactant of Route 3
4-(4-(4-Fluorophenyl)-5-(pyridin-4-YL)-1H-imidazol-2-YL)phenol hydrochloride
Reactant of Route 4
4-(4-(4-Fluorophenyl)-5-(pyridin-4-YL)-1H-imidazol-2-YL)phenol hydrochloride
Reactant of Route 5
4-(4-(4-Fluorophenyl)-5-(pyridin-4-YL)-1H-imidazol-2-YL)phenol hydrochloride
Reactant of Route 6
4-(4-(4-Fluorophenyl)-5-(pyridin-4-YL)-1H-imidazol-2-YL)phenol hydrochloride

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